

Technical Guide: 1-(2-Furoyl)piperidin-4-amine (CAS 886497-79-6)

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Compound of Interest

Compound Name: 1-(2-Furoyl)piperidin-4-amine

Cat. No.: B2666891

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Abstract

This technical guide provides a comprehensive overview of **1-(2-Furoyl)piperidin-4-amine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively published, this document constructs a robust scientific profile by leveraging established principles of organic synthesis and analyzing the well-documented properties of its core structural motifs. We present a detailed, logical synthesis pathway, purification protocols, and a framework for analytical characterization. Furthermore, this guide explores the compound's potential biological relevance by examining related structures, offering a valuable resource for researchers investigating novel small molecule therapeutics.

Introduction and Chemical Identity

1-(2-Furoyl)piperidin-4-amine, registered under CAS number 886497-79-6, is an N-acylpiperidine derivative. It incorporates three key structural features: a piperidine ring, a primary amine at the 4-position, and a furan-2-carbonyl (furoyl) group attached to the piperidine nitrogen.^[1] The IUPAC name for this compound is (4-aminopiperidin-1-yl)(furan-2-yl)methanone.^[1] This unique combination suggests its potential as a versatile building block or scaffold in the design of novel bioactive agents, drawing functional parallels to known pharmacophores. The 4-aminopiperidine moiety is a common feature in antifungal agents, while the furoylpiperazine core (a close analogue) has been explored for various central nervous system and antibacterial applications.^[2]

Physicochemical Properties

A summary of the key computed and established properties for **1-(2-Furoyl)piperidin-4-amine** is provided below. Experimental verification of these properties is recommended for any synthesized batch.

Property	Value	Source
CAS Number	886497-79-6	[1] [3] [4]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	[1] [3]
Molecular Weight	194.23 g/mol	[1] [3]
IUPAC Name	(4-aminopiperidin-1-yl)(furan-2-yl)methanone	[1]
XLogP3	0.4	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]

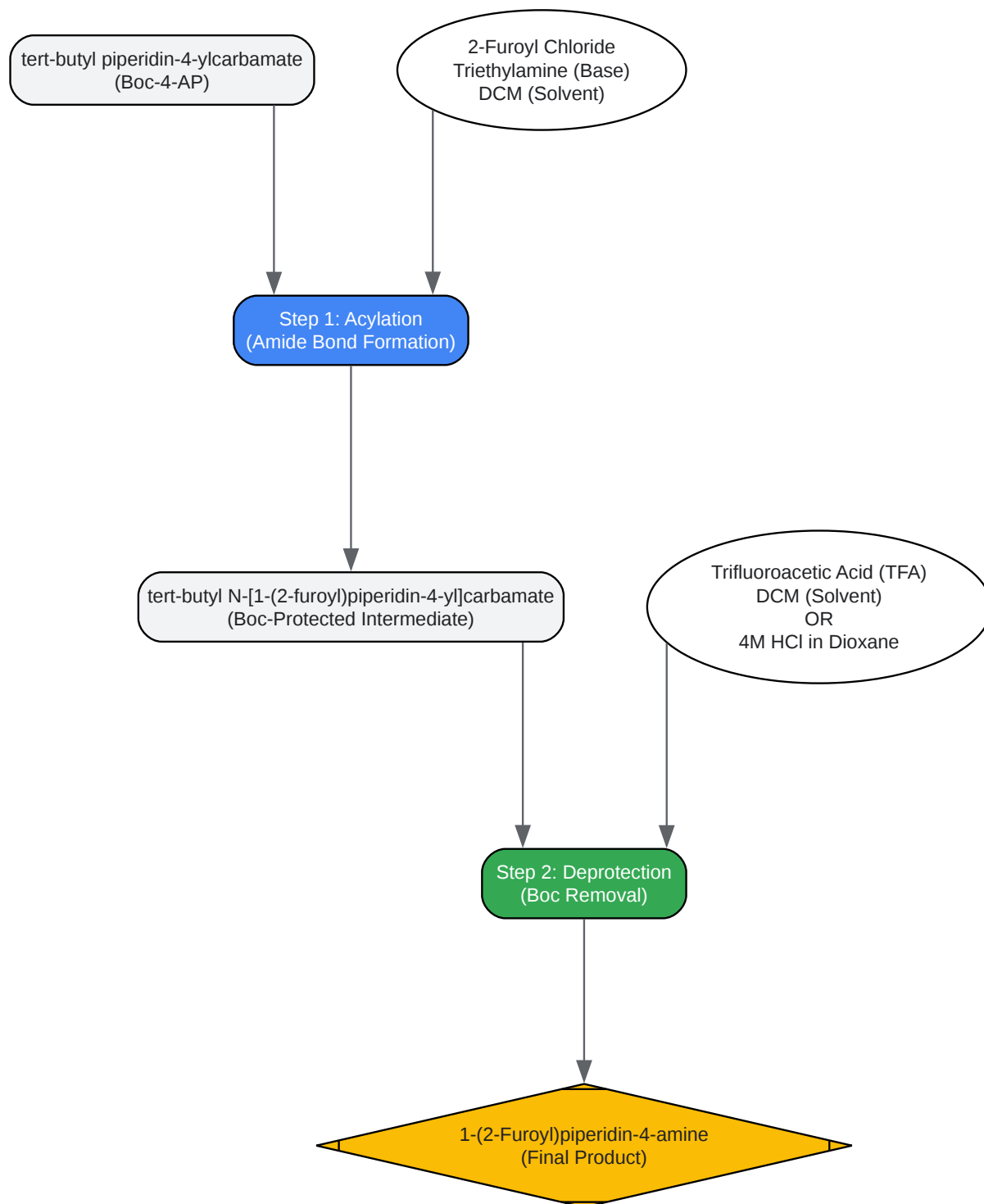
Structural Representation

The 2D structure of the molecule is depicted below, illustrating the connectivity of the furan, amide, and aminopiperidine components.

Caption: 2D Structure of **1-(2-Furoyl)piperidin-4-amine**.

Proposed Synthesis Pathway

A robust and logical two-step synthesis is proposed, starting from commercially available materials. This pathway involves the protection of the 4-amino group of piperidine, followed by acylation of the piperidine nitrogen, and concluding with deprotection to yield the target primary amine. This strategy is standard in amine chemistry to prevent undesired side reactions, such as di-acylation.



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Caption: Proposed two-step synthesis workflow for **1-(2-Furoyl)piperidin-4-amine**.

Step 1: Synthesis of tert-butyl N-[1-(2-furoyl)piperidin-4-yl]carbamate (Boc-Protected Intermediate)

Causality: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the 4-amino group due to its stability under the basic conditions required for the subsequent acylation and its clean, acid-labile removal.^[5] The acylation is a standard nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of 2-furoyl chloride. A non-nucleophilic base, such as triethylamine, is essential to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol:

- **Setup:** To a round-bottom flask under an inert nitrogen atmosphere, add tert-butyl piperidin-4-ylcarbamate (1.0 eq.).
- **Dissolution:** Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
- **Base Addition:** Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
- **Acylation:** Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2-furoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Workup:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Washing:** Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-(2-Furoyl)piperidin-4-amine (Final Product)

Causality: Strong acids are required to cleave the Boc protecting group. Trifluoroacetic acid (TFA) in DCM is a common and effective method, proceeding via protonation of the Boc carbonyl, followed by loss of a stable tert-butyl cation and decarboxylation to yield the free amine as a trifluoroacetate salt.^{[1][6][7]} An alternative is using hydrochloric acid (HCl) in an organic solvent like dioxane, which directly yields the hydrochloride salt of the product.^{[4][8][9]}

Experimental Protocol (TFA Method):

- **Setup:** Dissolve the crude or purified Boc-protected intermediate (1.0 eq.) from Step 1 in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.
- **Acid Addition:** Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10 eq., often used as a 25-50% solution in DCM). Gas evolution (CO₂ and isobutylene) will occur.^[7]
- **Reaction:** Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.^{[6][7]}
- **Isolation (Free Base):**
 - Remove the solvent and excess TFA under reduced pressure.
 - Dissolve the residue in water and basify to pH >10 with a saturated aqueous solution of sodium bicarbonate or 2M NaOH.
 - Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

Analytical Characterization

As no public-domain spectra are available, this section outlines the expected results from standard analytical techniques required to confirm the structure and purity of the synthesized **1-**

(2-Furoyl)piperidin-4-amine.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the furan ring protons (typically in the δ 6.5-7.6 ppm region), piperidine ring protons (aliphatic region, δ 1.5-4.0 ppm), and a broad singlet for the primary amine (-NH₂) protons. The integration of these signals should correspond to the number of protons in each environment.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the amide carbonyl carbon (~160-170 ppm), the furan ring carbons (~110-150 ppm), and the aliphatic carbons of the piperidine ring (~25-55 ppm).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₀H₁₄N₂O₂) by providing a mass-to-charge ratio (m/z) that matches the calculated exact mass (194.1055).
- HPLC (High-Performance Liquid Chromatography): HPLC analysis is crucial for determining the purity of the final compound. A single major peak on a reverse-phase column would indicate high purity.

Potential Applications and Biological Relevance

While **1-(2-Furoyl)piperidin-4-amine** itself is not extensively studied, its structural components are present in numerous biologically active molecules. This allows for informed hypotheses about its potential applications.

- Antifungal Drug Discovery: The 4-aminopiperidine scaffold is a core structure in several antifungal agents that target ergosterol biosynthesis.^[2] The primary amine at the 4-position is often a key site for further derivatization to modulate activity and pharmacokinetic properties.
- CNS-Active Agents: Piperazine and piperidine derivatives are privileged scaffolds in central nervous system (CNS) drug discovery. The related 1-(2-furoyl)piperazine core has been investigated for its role in developing antidepressants and antipsychotics.^[10]
- Antibacterial Agents: Furoyl-piperazine derivatives have been synthesized and evaluated as potent antibacterial agents against both Gram-positive and Gram-negative bacteria.^[11] The

aminopiperidine analogue may exhibit similar properties or serve as a precursor for more complex antibacterial compounds.

Safety and Handling

Detailed toxicological data for **1-(2-Furoyl)piperidin-4-amine** is not available. Therefore, the compound should be handled with care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Avoid contact with skin and eyes.[\[5\]](#)[\[11\]](#)[\[12\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[12\]](#)
- Reagent Safety:
 - 2-Furoyl Chloride: Corrosive and reacts with water. Handle with extreme care under anhydrous conditions.
 - Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always handle in a fume hood and wear appropriate PPE.[\[10\]](#)
 - Dichloromethane (DCM): A suspected carcinogen. Minimize exposure.

Conclusion

1-(2-Furoyl)piperidin-4-amine is a promising chemical entity with significant potential as a building block in drug discovery. This guide provides a scientifically grounded framework for its synthesis, purification, and characterization. The proposed two-step synthesis is efficient and relies on well-established, high-yielding reactions. By understanding the chemical properties and potential biological relevance derived from its constituent motifs, researchers are well-equipped to explore the utility of this compound in developing next-generation therapeutics.

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